molecular formula C16H26N4O4 B11787074 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate

5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate

Cat. No.: B11787074
M. Wt: 338.40 g/mol
InChI Key: MHULTZKUQUXVNL-UHFFFAOYSA-N
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Description

5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of various substituents. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate is a complex organic compound belonging to the pyrrolo-pyrazole class. Its unique structure includes a pyrrole ring fused with a pyrazole ring and various substituents such as tert-butyl and ethyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of pyrrolo-pyrazoles exhibit significant biological activities, including:

  • Anti-inflammatory properties : Some studies suggest that compounds in this class can inhibit inflammatory pathways.
  • Anticancer effects : Specifically, 5-tert-butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole has been noted for its potential role in drug development for conditions such as leukemia through its application in synthesizing related compounds like Danusertib (PHA-739358), which has been studied in clinical trials for cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways related to inflammation and cancer. The presence of functional groups such as amino and carboxylate enhances its reactivity and potential for therapeutic action.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrrolo-pyrazole derivatives found that compounds similar to 5-tert-butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole demonstrated significant cytotoxicity against leukemia cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound class. It was observed that derivatives could reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

Compound NameCAS NumberSimilarity IndexUnique Features
tert-butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H)-carboxylate398491-59-30.86Contains dimethyl substitution
tert-butyl 3-amino-1H-indazole-1-carboxylate1204298-58-70.85Indazole core instead of pyrazole
tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate657428-42-70.78Different substitution pattern

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. One-pot synthesis methods may also be employed to streamline the process and improve yields. Its derivatives have been explored for their utility in treating various cancers and inflammatory diseases.

Properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-amino-6-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-7-23-15(22)20-12-10(13(17)18-20)8-19(11(12)9(2)3)14(21)24-16(4,5)6/h9,11H,7-8H2,1-6H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHULTZKUQUXVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(CN(C2C(C)C)C(=O)OC(C)(C)C)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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